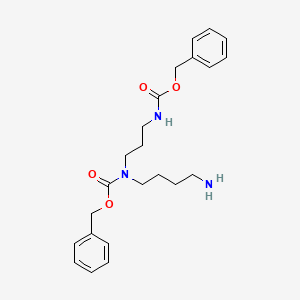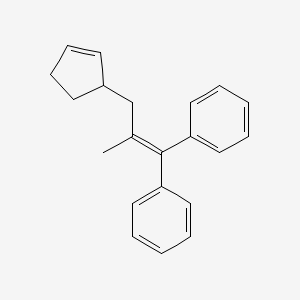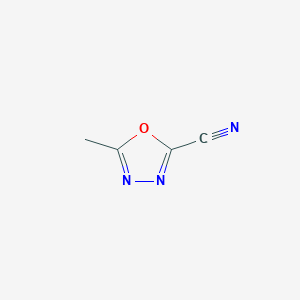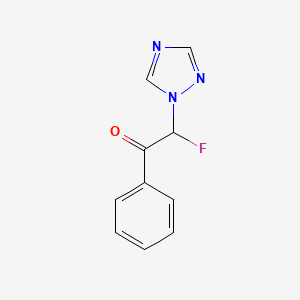
Hexanamide, 2,6-diamino-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanamide, 2,6-diamino-4-fluoro- is a chemical compound with the molecular formula C6H14FN3O It is an amide derivative of hexanoic acid, featuring two amino groups and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanamide, 2,6-diamino-4-fluoro- typically involves the reaction of hexanoic acid with appropriate amine and fluorine-containing reagents. One common method is the amidation reaction, where hexanoic acid is reacted with 2,6-diamino-4-fluoroaniline under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of Hexanamide, 2,6-diamino-4-fluoro- may involve large-scale amidation processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Hexanamide, 2,6-diamino-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in the replacement of the fluorine atom with other halogens or functional groups.
科学的研究の応用
Hexanamide, 2,6-diamino-4-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: Hexanamide, 2,6-diamino-4-fluoro- is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Hexanamide, 2,6-diamino-4-fluoro- involves its interaction with molecular targets such as enzymes and receptors. The presence of amino and fluorine groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
Hexanamide: A simple amide derivative of hexanoic acid without additional functional groups.
2,6-Diaminohexanoic Acid: An amino acid derivative with two amino groups but lacking the fluorine atom.
4-Fluorohexanoic Acid: A fluorinated derivative of hexanoic acid without the amino groups.
Uniqueness
Hexanamide, 2,6-diamino-4-fluoro- is unique due to the combination of amino and fluorine groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological molecules. Its unique structure makes it valuable for various applications in research and industry.
特性
分子式 |
C6H14FN3O |
|---|---|
分子量 |
163.19 g/mol |
IUPAC名 |
2,6-diamino-4-fluorohexanamide |
InChI |
InChI=1S/C6H14FN3O/c7-4(1-2-8)3-5(9)6(10)11/h4-5H,1-3,8-9H2,(H2,10,11) |
InChIキー |
VLENTJMBSBOGOI-UHFFFAOYSA-N |
正規SMILES |
C(CN)C(CC(C(=O)N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azepino[4,5-b]indole-5-carboxylic acid, 9-fluoro-1,2,3,6-tetrahydro-1,1-dimethyl-, 1-methylethyl ester](/img/structure/B13411216.png)
![3-[4-(1,2-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13411217.png)


![2-tert-Butylimino-5-(2-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13411249.png)



![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid](/img/structure/B13411276.png)


![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)

